3-Hydroxy-5-nitrobenzaldehyde (CAS 193693-95-7) is a substituted aromatic aldehyde featuring a specific arrangement of hydroxyl (-OH), nitro (-NO2), and formyl (-CHO) functional groups. This trifunctional nature makes it a versatile building block in organic synthesis, serving as a precursor for more complex molecules such as Schiff bases, pharmaceutical intermediates, and specialized dyes. The relative positions of the functional groups are critical, as they dictate the compound's electronic properties, solubility, and reactivity in subsequent synthetic steps.
The specific 3-hydroxy-5-nitro substitution pattern is not interchangeable with other isomers, such as 4-hydroxy-3-nitrobenzaldehyde or 2-hydroxy-5-nitrobenzaldehyde. The electronic-directing effects during synthesis mean that specific isomers are favored under different reaction conditions; for instance, the nitration of benzaldehyde predominantly yields the meta-substituted product. This defined regiochemistry governs the molecule's reactivity, steric hindrance, and the electronic character of the aldehyde group, leading to significant differences in reaction yields, kinetics, and the properties of downstream products. Substituting with an alternative isomer without process re-validation can lead to unpredictable outcomes, lower yields, or complete reaction failure.
The meta-position of the nitro group, as found in 3-hydroxy-5-nitrobenzaldehyde, is critical for achieving high yields in certain condensation reactions. In a representative synthesis of chiral Schiff base ligands using (1R,2R)-(-)-1,2-diaminocyclohexane, the meta-nitrobenzaldehyde isomer delivered a 94.4% yield. This was substantially higher than the yields obtained from the ortho- (76.4%) and para- (74.5%) nitrobenzaldehyde isomers under identical conditions. This demonstrates the superior process efficiency of the meta-substituted precursor for this class of reactions.
| Evidence Dimension | Reaction Yield (%) |
| Target Compound Data | 94.4% (for meta-nitrobenzaldehyde) |
| Comparator Or Baseline | 76.4% (ortho-nitrobenzaldehyde) and 74.5% (para-nitrobenzaldehyde) |
| Quantified Difference | +18.0 to +19.9 percentage points vs. ortho and para isomers |
| Conditions | Condensation reaction with (1R,2R)-(-)-1,2-diaminocyclohexane in refluxing ethanol for 30-36 hours. |
A higher reaction yield directly reduces the cost per gram of the final product, minimizes precursor waste, and simplifies downstream purification processes.
The performance of benzaldehyde derivatives as corrosion inhibitors is highly dependent on their electronic structure. A study of related compounds demonstrated that 4-nitrobenzaldehyde, a close structural analog, achieved a maximum inhibition efficiency of 93.3% for mild steel in 1 M HCl at a 500 ppm concentration. The combination of an electron-withdrawing nitro group and an electron-donating hydroxyl group in 3-hydroxy-5-nitrobenzaldehyde provides a distinct electronic profile designed for strong adsorption onto metal surfaces, a key mechanism for effective corrosion inhibition. Isomeric impurities or alternative substitution patterns would alter this electronic balance and are expected to result in lower inhibition performance.
| Evidence Dimension | Corrosion Inhibition Efficiency (%) |
| Target Compound Data | Qualifies as a strong candidate for high-performance inhibition based on its functional groups. |
| Comparator Or Baseline | 4-Nitrobenzaldehyde achieved 93.3% efficiency. |
| Quantified Difference | N/A (Benchmark) |
| Conditions | Mild steel in 1 M HCl solution, 500 ppm inhibitor concentration. |
For developing high-performance corrosion inhibitor formulations, selecting the compound with the optimal electronic properties is crucial for achieving maximum surface protection and product efficacy.
The structure of 3-hydroxy-5-nitrobenzaldehyde is well-suited for the synthesis of advanced, functional MOFs. The hydroxyl group provides a coordination site for binding to metal clusters, forming the framework nodes. Crucially, the aldehyde group does not typically participate in the initial framework construction, leaving it available for post-synthetic modification (PSM). This allows for the covalent attachment of other molecules inside the MOF pores, a key strategy for tuning material properties. Furthermore, the incorporation of nitro-functionalized linkers is an established method for creating highly energetic MOFs.
| Evidence Dimension | Functionality for MOF Synthesis |
| Target Compound Data | Bifunctional: Provides both a metal coordination site (-OH) and a site for post-synthetic modification (-CHO). |
| Comparator Or Baseline | Simpler dicarboxylic acid linkers (e.g., terephthalic acid), which lack a readily available site for PSM. |
| Quantified Difference | Adds a reactive aldehyde handle for covalent modification, a function absent in many standard linkers. |
| Conditions | Typical solvothermal or hydrothermal MOF synthesis conditions. |
Procuring this specific linker enables advanced MOF design, allowing for the creation of materials with tunable pore environments and functionalities not possible with simpler, non-modifiable linkers.
This compound is the right choice for synthetic routes where maximizing the yield of Schiff base products is a primary economic or process driver. Its meta-nitro configuration has been shown to result in significantly higher product yields compared to ortho- or para-isomers in specific condensations.
Serves as a candidate for novel corrosion inhibitor packages where high efficiency is required. The specific electronic signature of the 3-hydroxy-5-nitro substitution pattern is tailored for strong interaction with metal surfaces, a key attribute for effective performance in acidic environments.
Ideal for the synthesis of advanced MOFs where post-synthetic modification is a key design feature. The available aldehyde group allows for the covalent functionalization of the MOF's internal pores, enabling applications in catalysis, gas separation, or targeted cargo delivery.